![molecular formula C9H10O2S B13003710 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid CAS No. 937599-50-3](/img/structure/B13003710.png)
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid can be achieved through a multi-step process. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives. The process typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine . The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- 4H,5H,6H-cyclopenta[B]thiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and suitability for specific research or industrial purposes .
Properties
CAS No. |
937599-50-3 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
5-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-6-7(9(10)11)4-12-8(6)3-5/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
NIIQEOAKRRGKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)SC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
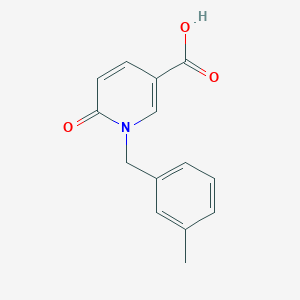
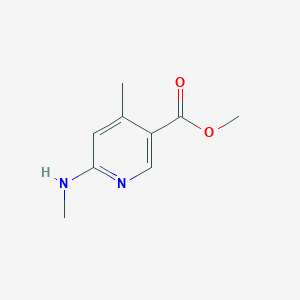
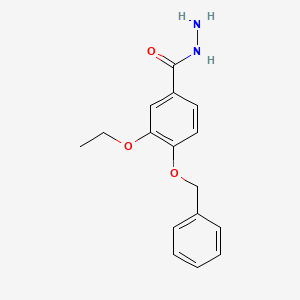
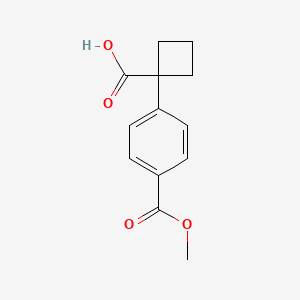
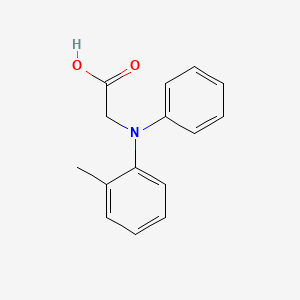
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
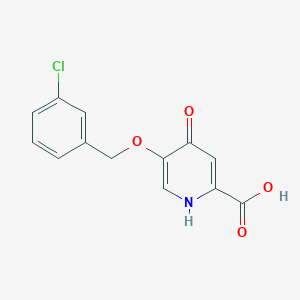
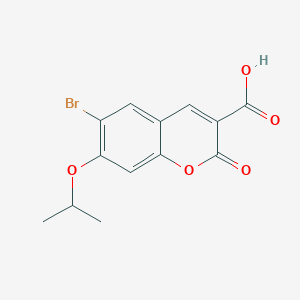
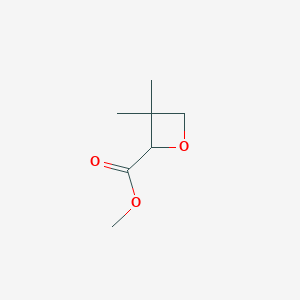
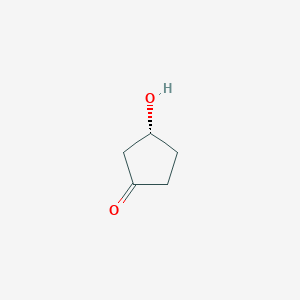
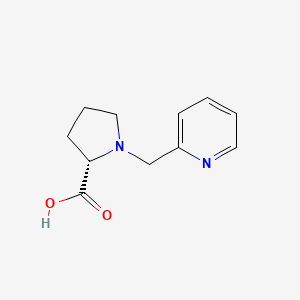
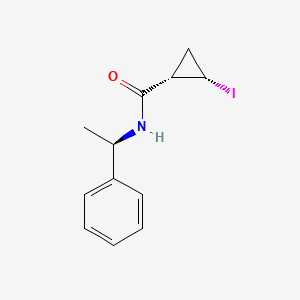
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
